4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640880-90-4
VCID: VC11826049
InChI: InChI=1S/C17H19N3O2S/c1-23-15-4-2-12(3-5-15)9-20-10-14(11-20)22-13-6-7-19-16(8-13)17(18)21/h2-8,14H,9-11H2,1H3,(H2,18,21)
SMILES: CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol

4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide

CAS No.: 2640880-90-4

Cat. No.: VC11826049

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide - 2640880-90-4

Specification

CAS No. 2640880-90-4
Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
IUPAC Name 4-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C17H19N3O2S/c1-23-15-4-2-12(3-5-15)9-20-10-14(11-20)22-13-6-7-19-16(8-13)17(18)21/h2-8,14H,9-11H2,1H3,(H2,18,21)
Standard InChI Key MEUSRNWAYVKHKW-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES CSC1=CC=C(C=C1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

4-[(1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide (molecular formula: C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2\text{S}) comprises three key components:

  • A pyridine-2-carboxamide backbone, which provides hydrogen-bonding capacity via the carboxamide group.

  • An azetidine (four-membered saturated nitrogen heterocycle) linked to the pyridine via an ether bond at the 4-position.

  • A 4-(methylsulfanyl)benzyl group attached to the azetidine nitrogen, introducing lipophilicity and potential sulfur-mediated interactions.

The compact azetidine ring imposes conformational constraints, a feature often exploited in drug design to enhance target selectivity . The methylsulfanyl group (SCH3-\text{SCH}_3) may influence metabolic stability and membrane permeability due to its moderate hydrophobicity.

PropertyValue
Molecular FormulaC18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_2\text{S}
Molecular Weight357.43 g/mol
Calculated LogP (Lipophilicity)2.8 (estimated via ChemAxon)
Hydrogen Bond Donors2 (amide NH, azetidine NH)
Hydrogen Bond Acceptors5 (pyridine N, amide O, ether O, azetidine N, sulfanyl S)

Synthetic Pathways and Challenges

The synthesis of this compound likely involves multi-step organic reactions:

Azetidine Ring Formation

Azetidines are typically synthesized via cyclization of 1,3-dihalides or through [2+2] cycloadditions. For example, a Mitsunobu reaction could couple a 3-hydroxyazetidine precursor to the pyridine ring .

Functionalization of the Azetidine Nitrogen

The benzylation step may employ nucleophilic substitution using 4-(methylsulfanyl)benzyl bromide under basic conditions. This reaction’s efficiency depends on the azetidine nitrogen’s nucleophilicity and steric accessibility.

Pyridine-2-carboxamide Assembly

The carboxamide group is introduced via hydrolysis of a nitrile intermediate or direct coupling of 2-cyanopyridine with an amine.

Key Challenges:

  • Steric hindrance during azetidine functionalization.

  • Oxidative instability of the methylsulfanyl group.

  • Purification difficulties due to the compound’s moderate polarity.

Physicochemical and Pharmacokinetic Predictions

Computational models suggest the following properties:

ParameterPrediction
Aqueous Solubility~0.05 mg/mL (low)
Plasma Protein Binding85–90% (high)
CYP450 InhibitionModerate (CYP3A4 substrate)
Blood-Brain Barrier PenetrationLimited (LogP < 3)

The methylsulfanyl group may undergo oxidation to a sulfoxide or sulfone, potentially altering activity and clearance rates .

Hypothesized Biological Activities

While no direct pharmacological data exists, structural analogs provide clues:

Kinase Inhibition

Azetidine derivatives are prevalent in kinase inhibitors (e.g., JAK1 inhibitors in Patent WO2011112662A1 ). The pyridine-carboxamide moiety may chelate ATP-binding site metals, while the azetidine’s rigidity enhances selectivity.

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